molecular formula C14H14N2O4S B1270746 N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 792954-01-9

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B1270746
CAS No.: 792954-01-9
M. Wt: 306.34 g/mol
InChI Key: MRXWTLVVPGOSNX-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core substituted with a sulfonamide group at position 6 and a 4-aminophenyl moiety. This compound belongs to a broader class of benzodioxin sulfonamides, which are of interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWTLVVPGOSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189055
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-01-9
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792954-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation of 2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid

Reaction of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with chlorosulfonic acid under controlled conditions yields the sulfonyl chloride derivative. Key variations in reaction parameters are summarized below:

Conditions Temperature Yield Key Observations Source
Chlorosulfonic acid (excess) 55°C 93.5% Slow addition to control exothermicity; ice quenching prevents hydrolysis
Chlorosulfonic acid (2.5 eq) 70°C, 3h 75% Nitrogen atmosphere minimizes oxidation byproducts

Mechanistic Insight :
Chlorosulfonic acid acts as both a sulfonating agent and a solvent. The electrophilic substitution occurs preferentially at the para position relative to the electron-donating dioxane oxygen, driven by resonance stabilization of the intermediate arenium ion.

Sulfonamide Formation: Coupling with 4-Aminophenylamine

The sulfonyl chloride intermediate reacts with 4-aminophenylamine (p-phenylenediamine) to form the target sulfonamide. This step requires precise stoichiometry and pH control to optimize nucleophilic attack by the amine.

Base-Mediated Coupling in Polar Aprotic Solvents

Reactions are typically conducted in DMF or THF with inorganic bases (e.g., Na₂CO₃) or organic bases (e.g., DIPEA) to deprotonate the amine:

Base Solvent Temperature Yield Reaction Time Source
Aqueous Na₂CO₃ DMF RT 85%* 12h
DIPEA DMF 60°C 91%* 2h

*Yields extrapolated from analogous reactions in sources.

Critical Considerations :

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonation byproducts.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Alternative Pathways and Byproduct Mitigation

Nitration-Reduction Sequence for Amino Group Introduction

In cases where 4-aminophenylamine is unavailable, a nitro group may be introduced via nitration followed by reduction:

  • Nitration :
    Reaction of 2,3-dihydro-1,4-benzodioxine with nitric acid in acetic acid yields 7-nitro-1,4-benzodioxane-5-carboxylic acid (MP: 246°C, yield: 27%).
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Advantage : Avoids handling unstable anilines directly.
Challenge : Lower overall yield due to multi-step sequence.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :
    • Aromatic protons: δ 6.90–7.24 (m, 4H, benzodioxane and aniline).
    • Dioxane methylene: δ 4.21–4.33 (m, 4H, –OCH₂CH₂O–).
    • Sulfonamide NH: δ 8.25 (s, 1H, exchangeable with D₂O).

Infrared (IR) Spectroscopy

  • S=O Stretch : Strong bands at 1360 cm⁻¹ (asymmetric) and 1165 cm⁻¹ (symmetric).
  • N–H Stretch : Broad absorption near 3320 cm⁻¹ (amine and sulfonamide NH).

Industrial-Scale Optimization and Challenges

Solvent Selection and Recycling

  • Chlorosulfonic Acid Recovery : Distillation under reduced pressure allows reuse, reducing costs.
  • DMF Substitution : Switching to 2-MeTHF (a bio-based solvent) improves sustainability without compromising yield.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product (≥99% by HPLC).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves residual amine starting material.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Cost Efficiency Scalability
Direct Sulfonylation 2 70–85% High Excellent
Nitration-Reduction Sequence 4 20–30% Low Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the aminophenyl group to an aniline derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the aminophenyl group.

    Reduction: Aniline derivatives or sulfonic acids.

    Substitution: Halogenated or nitrated benzodioxine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research indicates that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit the activity of heat shock factor 1, which is known to play a role in cancer cell survival and proliferation. The inhibition of this factor leads to reduced tumor growth in various cancer models .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which enhances its efficacy as an antibacterial agent. In vitro studies revealed that derivatives of the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .

Material Science Applications

2.1 Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced properties. These polymers are characterized by their photoconductivity and ability to transport positive charges, making them suitable for applications in organic electronics and photonic devices .

2.2 Coatings and Composites

The compound is also explored for use in coatings and composite materials due to its stability and mechanical properties. Research has indicated that incorporating this sulfonamide into polymer matrices can improve their thermal stability and mechanical strength, which is essential for industrial applications .

Case Studies

Study Objective Findings
Study on Anticancer Properties To evaluate the anticancer efficacy of this compound derivativesSignificant inhibition of heat shock factor 1 leading to reduced tumor growth
Antimicrobial Activity Assessment To assess the antimicrobial effects against various bacterial strainsDemonstrated effective inhibition of both Gram-positive and Gram-negative bacteria
Polymer Development Research To explore the use of the compound in polymer synthesisDevelopment of polymers with enhanced photoconductivity and charge transport capabilities

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with cellular components:

Comparison with Similar Compounds

Comparison with Structural Analogs

Antibacterial Activity

Benzodioxin sulfonamides exhibit variable antibacterial activity depending on substituents. Key findings from analogs include:

Table 1: Antibacterial Activity of Selected Benzodioxin Sulfonamides
Compound Name Substituents Activity Against E. coli (IC50, μg/mL) Activity Against S. typhi Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) 4-methylphenyl 9.22 ± 0.70 Inactive
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) 2-bromoethyl 9.66 ± 0.33 Active (Max inhibition)
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-chlorobenzyl Inactive Inactive

Key Observations :

  • The parent compound (3) shows moderate activity against E. coli but is inactive against S. typhi .
  • Bulky or halogenated substituents (e.g., 2-bromoethyl in 5a) enhance broad-spectrum antibacterial activity, likely due to improved membrane penetration .
  • The 4-aminophenyl group in the target compound may enhance solubility or target binding compared to methyl or chloro analogs, though empirical validation is needed.

Enzyme Inhibitory Potential

Lipoxygenase Inhibition

Lipoxygenase (LOX) inhibitors are relevant for inflammatory diseases. Notable analogs include:

Table 2: Lipoxygenase Inhibition of Benzodioxin Sulfonamides
Compound Name Substituents IC50 (mM) Reference
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) 3-phenylpropyl 85.79 ± 0.48
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-chlorobenzyl 89.32 ± 0.34
Baicalein (Standard) Flavonoid 22.41 ± 1.3

Key Observations :

  • Arylalkyl substituents (e.g., 3-phenylpropyl in 5c) improve LOX inhibition, possibly due to hydrophobic interactions with the enzyme’s active site .
α-Glucosidase and Acetylcholinesterase Inhibition

In anti-diabetic and Alzheimer’s research, analogs with chlorophenyl or benzyl groups show moderate activity:

Table 3: Enzyme Inhibition for Metabolic and Neurological Targets
Compound Name Target Enzyme IC50 (μM) Reference
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) α-Glucosidase Moderate activity
N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) α-Glucosidase 74.52 ± 0.07
N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Acetylcholinesterase 26.25 ± 0.11

Key Observations :

  • Chlorophenyl and benzyl groups enhance α-glucosidase inhibition, likely via hydrophobic and π-π stacking interactions .

Biological Activity

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The resulting compound is characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm its structure .

This compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit various cancer cell lines. It has been shown to affect the proliferation of cells in models for breast cancer and leukemia .
  • Antidiabetic Properties : The compound has demonstrated potential as an α-glucosidase inhibitor, which is significant for managing diabetes by slowing carbohydrate absorption .

Anticancer Activity

The anticancer effects of this compound have been evaluated against multiple cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-43515.43Inhibition of cell proliferation
HCT-1539.77Induction of apoptosis
K-56218.22Cell cycle arrest

*IC50 values represent the concentration required to inhibit 50% of cell viability.

Antidiabetic Activity

The anti-diabetic potential was assessed through enzyme inhibition studies:

CompoundIC50 (µM)Enzyme Target
N-(4-aminophenyl)-2,3-dihydro...0.420α-glucosidase

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-435 cells, this compound exhibited significant growth inhibition compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .
  • Diabetes Management : The compound's ability to inhibit α-glucosidase was evaluated in vitro, demonstrating an IC50 value that suggests it could be a viable candidate for further development as an antidiabetic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its analogs?

  • Methodology : The compound is typically synthesized via a two-step process:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) in alkaline aqueous media (pH 9–10) using Na₂CO₃ as a base. This yields the intermediate sulfonamide .

N-Substitution : Treat the intermediate with alkyl/aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst. Reaction monitoring via TLC ensures completion .

  • Key Considerations : Optimize reaction time (3–4 hours) and stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to achieve yields >80% .

Q. What spectroscopic techniques are used to characterize this compound?

  • Techniques :

  • IR Spectroscopy : Confirm sulfonamide (-SO₂NH-) stretches (1150–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
  • ¹H-NMR : Identify benzodioxane protons (δ 4.2–4.4 ppm, O-CH₂-O), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 10–11 ppm) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C₁₅H₁₄N₂O₄S) with <0.5% deviation .

Q. How is the antibacterial activity of this compound evaluated?

  • Protocol :

Bacterial Strains : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using agar diffusion assays .

Concentration Range : 10–100 µg/mL, with ciprofloxacin as a positive control.

Statistical Analysis : Report inhibitory zones as mean ± SEM from triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect acetylcholinesterase (AChE) inhibition?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -Br, -NO₂): Enhance AChE inhibition by 30–40% compared to unsubstituted analogs, likely due to increased electrophilicity at the sulfonamide sulfur .
  • Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce activity by obstructing enzyme binding .
    • Experimental Validation : Use Ellman’s assay (λ = 412 nm) to measure AChE inhibition kinetics (IC₅₀ values) .

Q. How can contradictory data on enzyme inhibition potency between studies be resolved?

  • Case Example : A 2022 study reported IC₅₀ = 12 µM for lipoxygenase inhibition , while a 2019 study found IC₅₀ = 28 µM .
  • Resolution Strategies :

Assay Conditions : Compare buffer pH (7.4 vs. 6.8) and substrate concentrations.

Structural Variants : Verify substituent differences (e.g., 4-methyl vs. 4-bromo groups) .

Statistical Rigor : Ensure n ≥ 3 replicates and consistent enzyme sources (e.g., recombinant human vs. soybean lipoxygenase).

Q. What in silico approaches predict the binding mode of this compound to glucosylceramide synthase?

  • Methods :

Molecular Docking : Use AutoDock Vina to model interactions with the enzyme’s active site (PDB: 5O5T). Key residues: Asp154 (hydrogen bonding) and Phe278 (π-π stacking) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

  • Validation : Cross-check with experimental IC₅₀ values from enzyme-linked immunosorbent assays (ELISAs) .

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